5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid
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Overview
Description
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid is an organic compound that features a maleimide group attached to a fluorinated benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid typically involves the reaction of maleic anhydride with a fluorinated aromatic amine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 25°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Addition: The maleimide group can react with nucleophiles such as amines and thiols.
Cycloaddition: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the maleimide ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include secondary amines, thiols, and various nucleophiles. Reaction conditions typically involve organic solvents and mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions include substituted maleimides and various cycloadducts, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid involves its interaction with biological molecules through the maleimide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s fluorinated aromatic ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the fluorine atom.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Contains a different substituent on the aromatic ring.
Uniqueness
The presence of the fluorine atom in 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-fluorobenzoic acid imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H6FNO4 |
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Molecular Weight |
235.17 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)-2-fluorobenzoic acid |
InChI |
InChI=1S/C11H6FNO4/c12-8-2-1-6(5-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-5H,(H,16,17) |
InChI Key |
GSPZBJNBAFAQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)C(=O)O)F |
Origin of Product |
United States |
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